molecular formula C18H15ClN4O3 B2866539 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea CAS No. 1396870-46-4

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Cat. No.: B2866539
CAS No.: 1396870-46-4
M. Wt: 370.79
InChI Key: PQGKMCAYJDINIJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic diaryl urea derivative of interest in medicinal chemistry and early-stage pharmacological research. Diaryl ureas are a significant class of compounds known for their ability to form key hydrogen bond interactions with biological targets, which makes them a valuable scaffold for inhibiting various enzymes and receptors . Similar diaryl urea compounds have demonstrated potent antiproliferative activity against several cancer cell lines in vitro, functioning as potential inhibitors of key kinase targets like BRAF . The molecular structure of this compound, which incorporates a chlorinated phenyl ring and a phenoxypyrimidine group, suggests potential for diverse bioactivity. As a research compound, it is a candidate for use in hit-to-lead optimization studies, kinase inhibitor profiling, and investigating new pathways in disease models. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-25-16-8-7-12(19)9-15(16)23-17(24)22-13-10-20-18(21-11-13)26-14-5-3-2-4-6-14/h2-11H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGKMCAYJDINIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 5-chloro-2-methoxyaniline and 2-phenoxypyrimidine-5-carboxylic acid.

    Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent variations and reported activities of analogs.

Structural Comparison

Compound Name Phenyl Substituents Heterocyclic Substituents Key Structural Differences
1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea 5-Cl, 2-OCH₃ 2-Phenoxypyrimidin-5-yl Phenoxy-pyrimidine core
PQ401 5-Cl, 2-OCH₃ 2-Methylquinolin-4-yl Quinoline vs. pyrimidine core; methyl vs. phenoxy substituent
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea 5-Cl, 2,4-di-OCH₃ 4-(Dimethylamino)-2-methoxypyrimidin-5-yl Additional methoxy group on phenyl; dimethylamino and methoxy on pyrimidine
PD173074 tert-Butyl Pyrido[2,3-d]pyrimidin-7-yl Bulky tert-butyl group; fused pyridine-pyrimidine core

Functional Implications

  • Its methyl group may reduce steric hindrance compared to phenoxy substituents .
  • The dimethylamino group on the pyrimidine may enhance basicity, affecting cellular uptake .
  • PD173074 : The fused pyrido-pyrimidine system and tert-butyl group likely confer higher selectivity for FGFR inhibition by occupying hydrophobic pockets in the ATP-binding domain .

Pharmacological Considerations

While direct activity data for this compound are unavailable, insights can be drawn from analogs:

  • Kinase Selectivity: Phenoxy-pyrimidine derivatives often exhibit moderate kinase inhibition but may lack the specificity of quinoline- or fused-ring analogs like PD173073.
  • Bioavailability: The phenoxy group’s lipophilicity could enhance membrane permeability but may reduce aqueous solubility compared to dimethylamino-substituted analogs .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate Compounds : The initial step involves synthesizing 5-chloro-2-methoxyaniline and 2-phenoxypyrimidine-5-carboxylic acid.
  • Coupling Reaction : These intermediates are coupled using agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to yield the urea linkage.
  • Purification : The final product is purified through recrystallization or column chromatography to achieve high purity levels.

The compound's molecular structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H15ClN4O3
Molecular Weight364.79 g/mol
CAS Number1396870-46-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves binding to active sites or allosteric sites of these targets, leading to modulation in their function and subsequent signaling pathways. This interaction can result in various pharmacological effects, including anti-inflammatory and anticancer activities .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in human cancer cell lines, suggesting its potential as a therapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

  • Study on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell proliferation rates compared to untreated controls, with IC50 values indicating potent activity.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to baseline measurements, underscoring its therapeutic potential in inflammatory diseases .

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